

An In-depth Technical Guide to 7-Methoxy-4-methylcoumarin-8-ol

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Compound of Interest

Compound Name: 7-Methoxy-4-methyl-coumarin-8-ol

Cat. No.: B149912

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Introduction

7-Methoxy-4-methylcoumarin-8-ol, also identified by its CAS Number 22084-94-2, is a natural product isolated from sour orange (*Citrus aurantium*)[1]. As a member of the coumarin family, a class of phenylpropanoids, it possesses a benzopyran-2-one core structure. This guide provides a detailed overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and logical workflows relevant to its scientific investigation. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

The known physicochemical properties of 7-Methoxy-4-methylcoumarin-8-ol are summarized below. These data are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ O ₄	[1]
Molecular Weight	206.19 g/mol	[1]
Appearance	White to off-white solid	[1]
Density	1.3 ± 0.1 g/cm ³	
Boiling Point	383.2 ± 42.0 °C at 760 mmHg	
Flash Point	154.4 ± 21.4 °C	
logP (Octanol/Water)	1.61	
Solubility	DMSO: 100 mg/mL (484.99 mM) (requires sonication)	[1]
Storage Conditions	4°C, sealed, away from moisture and light	[1]
Long-term Storage	-20°C (1 month), -80°C (6 months) in solvent	[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the synthesis of a closely related coumarin via Pechmann Condensation, which is a standard method for this class of compounds, and general protocols for determining key physicochemical properties.

Synthesis Protocol: Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst[2]. The following is a representative procedure adapted for the synthesis of a hydroxy-methylcoumarin.

Materials:

- Resorcinol (or a substituted equivalent like 2-methoxyhydroquinone for the target molecule)
- Ethyl acetoacetate
- Concentrated Sulfuric Acid (H_2SO_4) or Polyphosphoric Acid (PPA) as a catalyst[3]
- Ethanol
- Ice-cold water

Procedure:

- **Reaction Setup:** Place a 250 mL beaker in an ice bath to control the temperature.
- **Catalyst Addition:** Carefully add 15 mL of concentrated sulfuric acid to the pre-chilled beaker.
- **Reactant Addition:** Slowly add a mixture of the phenol (e.g., 3.7 g of resorcinol) and ethyl acetoacetate (5 mL) to the sulfuric acid with constant stirring. Maintain the temperature to prevent unwanted side reactions.
- **Reaction Progression:** Continue stirring the mixture for approximately 10-20 minutes to ensure the reaction proceeds to completion[3]. The reaction can be monitored using Thin Layer Chromatography (TLC)[2].
- **Precipitation:** Pour the reaction mixture into a separate beaker containing ice-cold water. A precipitate of the crude product should form immediately.
- **Isolation:** Collect the crude product by vacuum filtration.
- **Purification:** Wash the collected solid multiple times with ice-cold water to remove any remaining acid. The final product is then purified by recrystallization from an ethanol-water mixture.

Protocols for Physicochemical Property Determination

1. **Melting Point Determination:** The melting point is determined using a capillary melting point apparatus. A small amount of the dried, purified crystalline solid is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The melting

point is recorded as the temperature range from which the substance first begins to melt until it becomes completely liquid.

2. Solubility Assessment: Solubility is determined by adding a known mass of the compound to a specific volume of a solvent (e.g., DMSO, water, ethanol) at a controlled temperature. The mixture is agitated (e.g., via sonication) until saturation is reached. The concentration of the dissolved solid is then quantified, often using UV-Vis spectroscopy or by evaporating the solvent and weighing the residue, to determine the solubility in units like mg/mL or mM^[1].

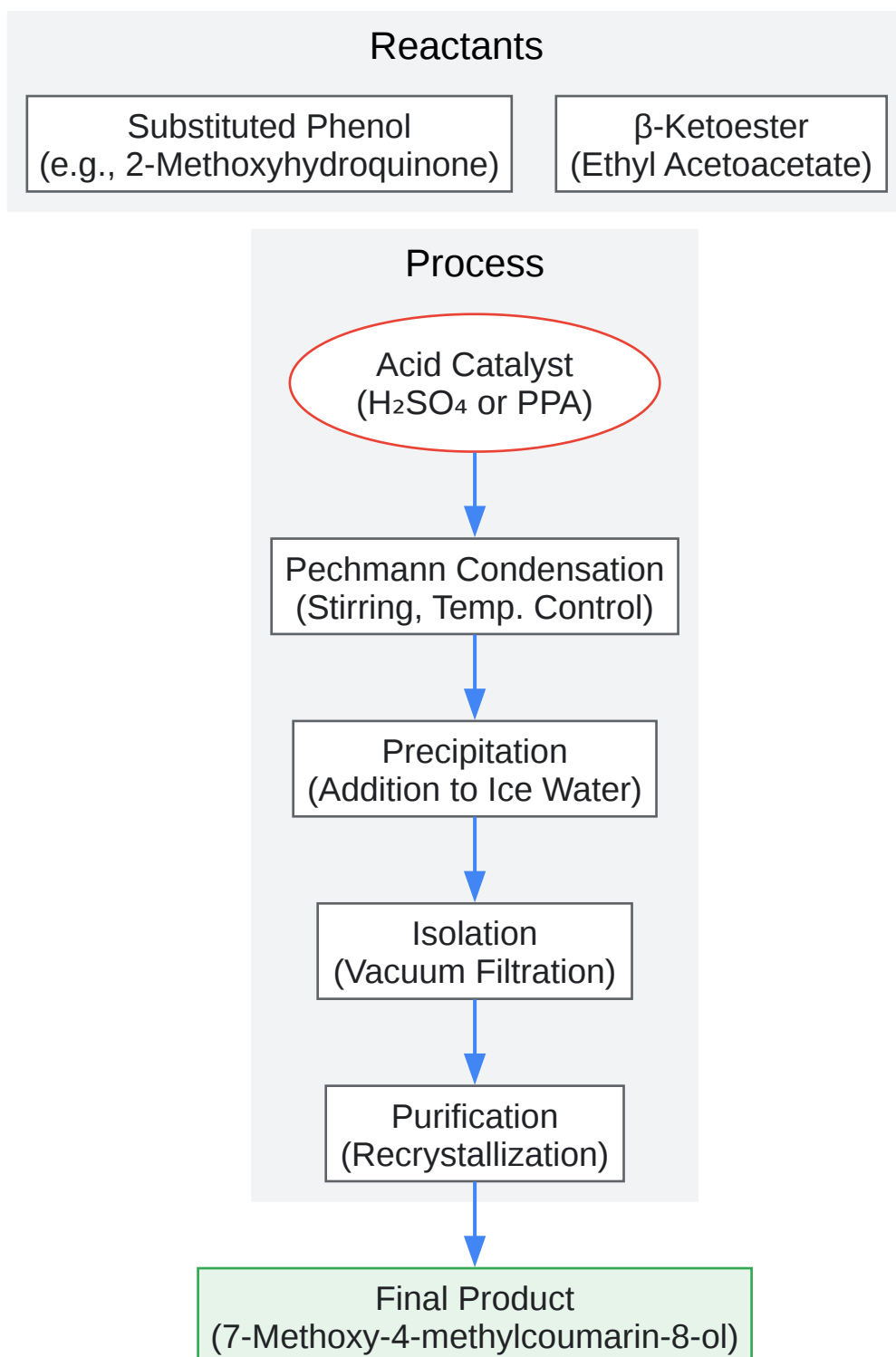
3. LogP (Octanol-Water Partition Coefficient) Determination: The shake-flask method is a standard protocol.

- A solution of the compound is prepared in a biphasic system of n-octanol and water.
- The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.
- The layers are then separated, and the concentration of the compound in each phase is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
- LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations: Workflows and Logical Relationships

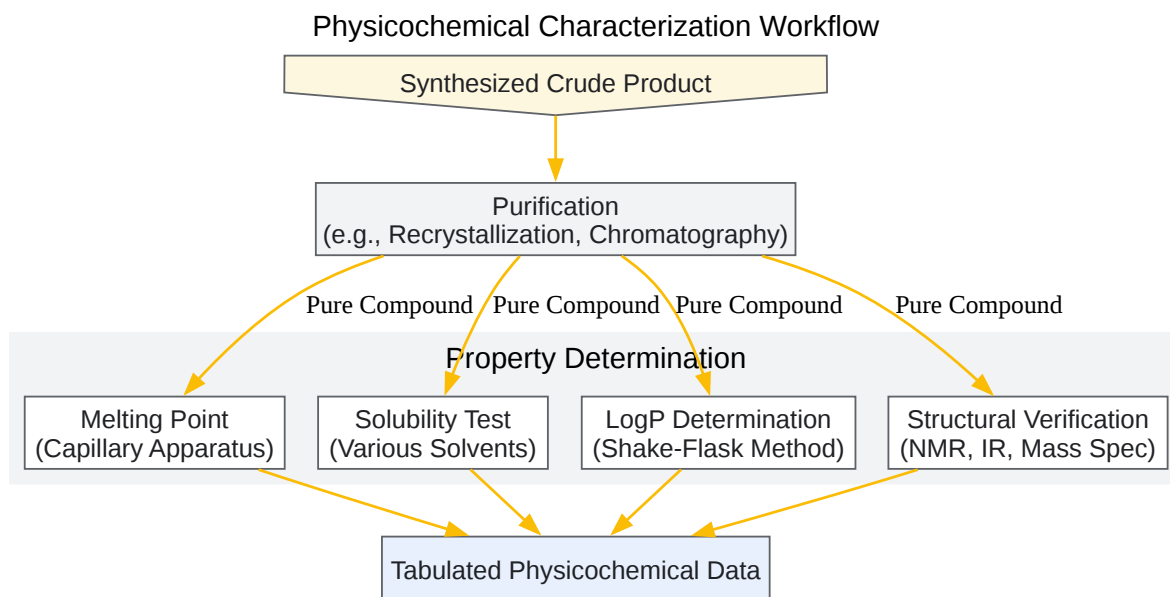
The following diagrams illustrate key experimental and logical workflows related to the study of 7-Methoxy-4-methylcoumarin-8-ol.

Synthesis Workflow via Pechmann Condensation



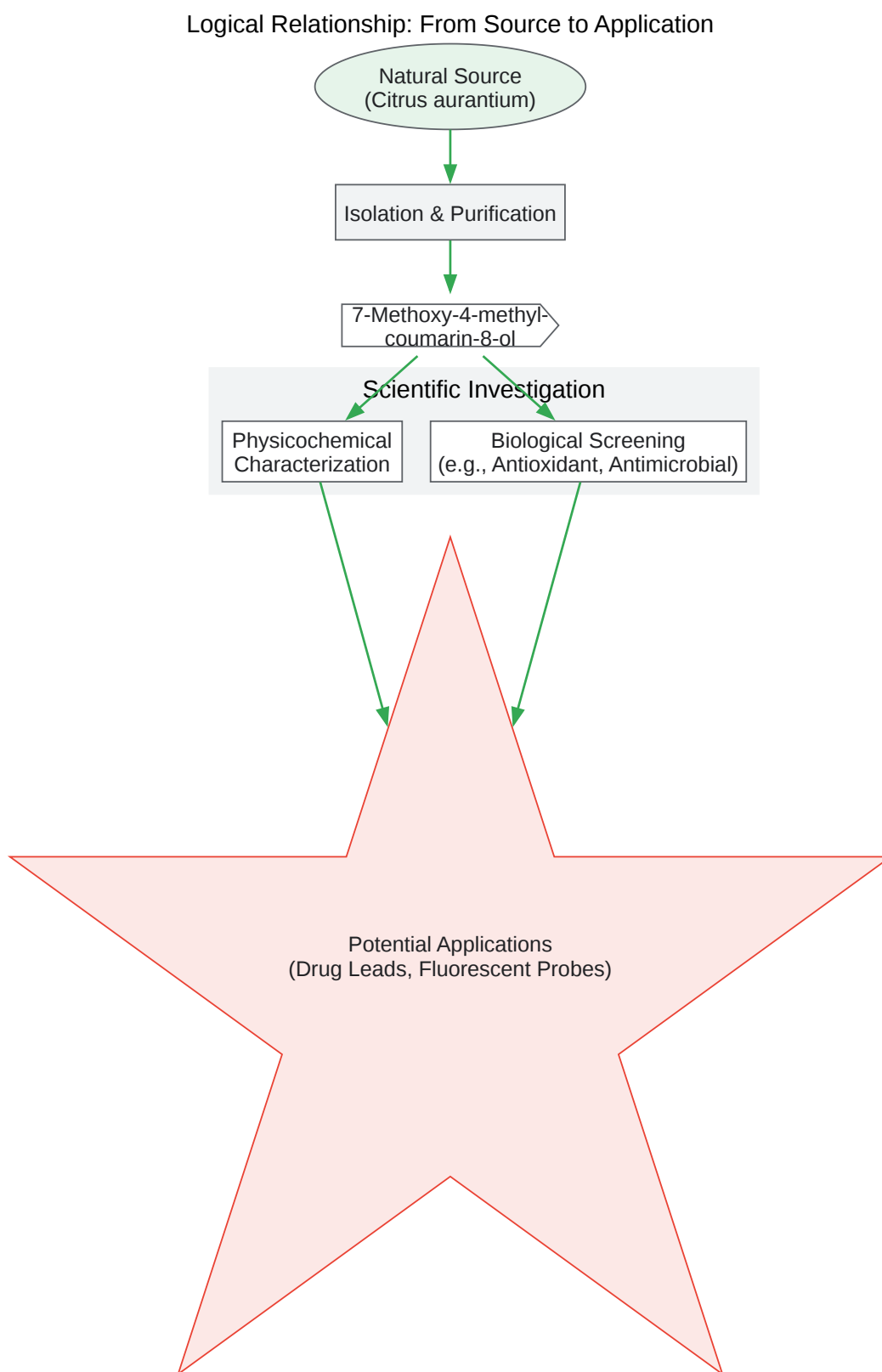
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Caption: A flowchart of the Pechmann condensation for coumarin synthesis.



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Caption: Workflow for the characterization of a synthesized chemical compound.



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Caption: Logical flow from natural source isolation to potential applications.

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